molecular formula C7H7NO2 B031793 Trigonelline CAS No. 535-83-1

Trigonelline

Cat. No.: B031793
CAS No.: 535-83-1
M. Wt: 137.14 g/mol
InChI Key: WWNNZCOKKKDOPX-UHFFFAOYSA-N
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Description

Trigonelline is an alkaloid with the chemical formula C₇H₇NO₂. It is a zwitterion formed by the methylation of the nitrogen atom of niacin (vitamin B₃). This compound is a product of niacin metabolism that is excreted in the urine of mammals. It occurs naturally in many plants, including coffee, fenugreek seeds, garden peas, hemp seed, oats, potatoes, and several others .

Mechanism of Action

Target of Action

Trigonelline (TRG) is a natural polar hydrophilic alkaloid found in many plants such as green coffee beans and fenugreek seeds . It potentially acts on multiple molecular targets, including nuclear factor erythroid 2-related factor 2 (Nrf2), peroxisome proliferator-activated receptor γ, glycogen synthase kinase, tyrosinase, nerve growth factor, estrogen receptor, amyloid-β peptide, and several neurotransmitter receptors . In the context of breast cancer, specific targets of this compound have been identified, including EGF, BAX, EGFR, and MTOR .

Mode of Action

This compound interacts with its targets resulting in a variety of changes. For instance, it can facilitate the maintenance and restoration of the metabolic homeostasis of glucose and lipids . It can counteract inflammatory constituents at multiple levels by hampering pro-inflammatory factor release, alleviating inflammatory propagation, and attenuating tissue injury . It concurrently modulates oxidative stress by blocking the detrimental Nrf2 pathway when autophagy is impaired .

Biochemical Pathways

This compound is involved in several pathways like Oxidative Stress and Antioxidant, Inflammatory, Neuroprotection and Neurotrophic, Mitochondrial Function and Energy Metabolism . In the context of breast cancer, four genes, namely EGF, BAX, EGFR, and MTOR, were enriched in the breast cancer pathway. At the same time, PARP1, DDIT3, BAX, and TNF were associated with the apoptosis pathway .

Pharmacokinetics

The pharmacokinetics of this compound are yet to be fully understood. It is known that this compound shows rapid absorption and a middle rate of elimination with a mean residence time of approximately 24 hours .

Result of Action

This compound exerts diverse therapeutic effects on a variety of pathological conditions associated with chronic metabolic diseases and age-related disorders . It shows multidimensional effects, including neuroprotection from neurodegenerative disorders and diabetic peripheral neuropathy, neuromodulation, mitigation of cardiovascular disorders, skin diseases, diabetic mellitus, liver and kidney injuries, and anti-pathogen and anti-tumor activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors.

Biochemical Analysis

Biochemical Properties

Trigonelline interacts with a wide range of biomolecules, including enzymes and proteins, to exert its effects . It has been shown to suppress proinflammatory cytokines and elevate neurotransmitter release . This suggests that this compound may play a role in modulating inflammatory responses and neurotransmission .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by suppressing proinflammatory cytokines and elevating neurotransmitter release . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. It has been shown to negatively modulate Traf6-mediated NF-κB activation . This suggests that this compound may exert its biological effects through this mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to ameliorate learning and memory decline in the senescence-accelerated mouse prone 8 (SAMP8) model . This suggests that this compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, oral administration of this compound at the dose of 5 mg/kg/day resulted in significant improvement in the parameters of escape latency, distance moved, and annulus crossing index .

Metabolic Pathways

This compound is involved in a variety of metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trigonelline can be synthesized by the methylation of nicotinic acid (niacin or vitamin B₃). The methylation process involves the use of S-adenosyl-L-methionine as a methyl group donor . The reaction conditions typically involve heating nicotinic acid with barium hydroxide at 120°C, which produces methylamine. Alternatively, heating with hydrochloric acid at 260°C yields chloromethane and nicotinic acid .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources. For example, this compound can be extracted from fenugreek seeds using ethanol as a solvent. The process includes decompression recycling of ethanol, concentration, drying, and elution with deionized water and ethanol. The final product is obtained through lyophilization .

Chemical Reactions Analysis

Types of Reactions

Trigonelline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trigonelline has a wide range of scientific research applications:

Comparison with Similar Compounds

Trigonelline is similar to other nicotinic acid metabolites, such as:

Uniqueness

This compound’s uniqueness lies in its diverse therapeutic effects and its presence in a wide range of plants. Its ability to modulate multiple molecular pathways makes it a promising compound for various medical and industrial applications .

Properties

IUPAC Name

1-methylpyridin-1-ium-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-8-4-2-3-6(5-8)7(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNNZCOKKKDOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60388-20-7 (tosylate), 6138-41-6 (chloride)
Record name Trigonelline
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DSSTOX Substance ID

DTXSID2026230
Record name Trigonelline
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trigonelline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000875
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Prisms, aqueous, from alcohol + water

CAS No.

535-83-1
Record name Trigonelline
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Record name Trigonelline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trigonelline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2026230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylpyridinio-3-carboxylate
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Record name TRIGONELLINE
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Record name TRIGONELLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7684
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trigonelline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000875
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

Colorless prisms. MP: 218 °C (decomposes). Very soluble in water. Soluble in alcohol; nearly insoluble in ether, benzene, and chloroform /Trigonelline anhydrous/
Record name TRIGONELLINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7684
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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